KadcoccinoneH
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Overview
Description
KadcoccinoneH is a triterpenoid compound derived from the plant Kadsura coccinea, which belongs to the Schisandraceae family. This plant has been used in traditional Chinese medicine for the treatment of various ailments, including rheumatoid arthritis and gastroenteric disorders . This compound is one of the many structurally diverse and biologically important compounds isolated from Kadsura coccinea .
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of KadcoccinoneH involves several steps, starting from the extraction of the plant material. The plant is first dried and powdered, followed by extraction using solvents such as ethanol or methanol. The extract is then subjected to chromatographic techniques to isolate this compound .
Industrial Production Methods: Industrial production of this compound typically involves large-scale extraction and purification processes. The plant material is processed in bulk, and advanced chromatographic techniques are employed to ensure high purity and yield of the compound .
Chemical Reactions Analysis
Types of Reactions: KadcoccinoneH undergoes various chemical reactions, including oxidation, reduction, and substitution reactions. These reactions are essential for modifying the compound to enhance its biological activity or to study its properties .
Common Reagents and Conditions: Common reagents used in the reactions of this compound include oxidizing agents like potassium permanganate and reducing agents such as sodium borohydride. The reactions are typically carried out under controlled conditions, such as specific temperatures and pH levels .
Major Products Formed: The major products formed from the reactions of this compound depend on the type of reaction and the reagents used. For example, oxidation reactions may yield oxidized derivatives, while reduction reactions may produce reduced forms of the compound .
Scientific Research Applications
KadcoccinoneH has a wide range of scientific research applications. In chemistry, it is studied for its unique structural properties and potential as a precursor for synthesizing other bioactive compounds. In biology and medicine, this compound is investigated for its anti-tumor, anti-HIV, anti-inflammatory, and antioxidant activities . It has shown promising results in preclinical studies, making it a potential candidate for drug development .
Mechanism of Action
The mechanism of action of KadcoccinoneH involves its interaction with various molecular targets and pathways. It has been found to inhibit the production of nitric oxide (NO) and other inflammatory mediators, which contributes to its anti-inflammatory effects . Additionally, this compound exhibits cytotoxic effects on cancer cells by inducing apoptosis and inhibiting cell proliferation .
Comparison with Similar Compounds
KadcoccinoneH is unique compared to other similar triterpenoids due to its specific structural features and biological activities. Similar compounds include other triterpenoids isolated from Kadsura coccinea, such as kadsulignan M and other cycloartane-type triterpenoids . These compounds also exhibit anti-tumor, anti-HIV, and antioxidant activities, but this compound stands out due to its distinct chemical structure and higher potency in certain biological assays .
Properties
Molecular Formula |
C34H52O6 |
---|---|
Molecular Weight |
556.8 g/mol |
IUPAC Name |
(Z,6R)-6-[(3R,5R,9S,10R,12S,13R,14S,17R)-3,12-diacetyloxy-4,4,10,13,14-pentamethyl-2,3,5,6,9,11,12,15,16,17-decahydro-1H-cyclopenta[a]phenanthren-17-yl]-2-methylhept-2-enoic acid |
InChI |
InChI=1S/C34H52O6/c1-20(11-10-12-21(2)30(37)38)24-15-18-33(8)25-13-14-27-31(5,6)28(39-22(3)35)16-17-32(27,7)26(25)19-29(34(24,33)9)40-23(4)36/h12-13,20,24,26-29H,10-11,14-19H2,1-9H3,(H,37,38)/b21-12-/t20-,24-,26-,27+,28-,29+,32-,33+,34+/m1/s1 |
InChI Key |
RMLIBWOKKQQJIU-BQHJSGISSA-N |
Isomeric SMILES |
C[C@H](CC/C=C(/C)\C(=O)O)[C@H]1CC[C@@]2([C@@]1([C@H](C[C@@H]3C2=CC[C@@H]4[C@@]3(CC[C@H](C4(C)C)OC(=O)C)C)OC(=O)C)C)C |
Canonical SMILES |
CC(CCC=C(C)C(=O)O)C1CCC2(C1(C(CC3C2=CCC4C3(CCC(C4(C)C)OC(=O)C)C)OC(=O)C)C)C |
Origin of Product |
United States |
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